Ethanamine, N,N-dimethyl-2-((6,7,8,9-tetrahydro-5H-benzocyclohepten-5-yl)oxy)-, hydrochloride
Description
Central Nervous System Depressant Activity via Supraspinal Pathways
Cyclobenzaprine exerts its muscle relaxant effects primarily through supraspinal pathways, with the locus coeruleus in the brainstem identified as a critical site of action. In decerebrate rat models, intravenous administration of cyclobenzaprine abolished muscle rigidity by activating neurons in the locus coeruleus, which project noradrenergic fibers to the spinal cord. Lesioning the locus coeruleus eliminated this effect, confirming its necessity for cyclobenzaprine’s activity.
The drug enhances noradrenaline metabolism in the ventral horn of the spinal cord, a region densely innervated by coerulospinal projections. This leads to inhibition of alpha motoneurons, reducing hyperactive reflex arcs responsible for muscle spasms. Table 1 summarizes key findings from preclinical studies on supraspinal mechanisms.
Table 1: Supraspinal Mechanisms of Cyclobenzaprine Hydrochloride
Serotonergic Pathway Modulation Through 5-HT2 Receptor Antagonism
Cyclobenzaprine’s structural similarity to tricyclic antidepressants, such as amitriptyline, underpins its serotonergic activity. While early studies emphasized its role in serotonin reuptake inhibition, recent evidence suggests antagonism of 5-HT2 receptors in the spinal cord contributes to muscle relaxation. By blocking 5-HT2 receptors, cyclobenzaprine dampens excitatory serotonergic signaling in descending pathways, which otherwise potentiates motor neuron activity.
This mechanism aligns with observations in animal models, where cyclobenzaprine reduced hypertonia without direct effects on skeletal muscle fibers. The drug’s affinity for 5-HT2 receptors is comparable to its noradrenergic activity, highlighting a dual pathway modulation.
Table 2: Serotonergic Mechanisms of Cyclobenzaprine Hydrochloride
Noradrenergic System Interactions in Descending Motor Neuron Regulation
The noradrenergic system mediates cyclobenzaprine’s inhibition of descending motor pathways. By activating locus coeruleus neurons, the drug increases norepinephrine release in the spinal cord, which inhibits alpha motoneurons via α2-adrenergic receptors. This coerulospinal modulation reduces gamma motor neuron activity, thereby decreasing muscle spindle sensitivity and interrupting the hyperactive stretch reflex.
In vivo microdialysis studies demonstrate elevated norepinephrine levels in the ventral horn following cyclobenzaprine administration, correlating with diminished electromyogram signals. The drug’s effects are absent in animals with disrupted coerulospinal pathways, underscoring the noradrenergic system’s centrality.
Table 3: Noradrenergic Mechanisms of Cyclobenzaprine Hydrochloride
Properties
CAS No. |
40494-46-0 |
|---|---|
Molecular Formula |
C15H24ClNO |
Molecular Weight |
269.81 g/mol |
IUPAC Name |
dimethyl-[2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yloxy)ethyl]azanium;chloride |
InChI |
InChI=1S/C15H23NO.ClH/c1-16(2)11-12-17-15-10-6-4-8-13-7-3-5-9-14(13)15;/h3,5,7,9,15H,4,6,8,10-12H2,1-2H3;1H |
InChI Key |
IMHYLNTXIRLOPF-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCOC1CCCCC2=CC=CC=C12.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Ethanamine, N,N-dimethyl-2-((6,7,8,9-tetrahydro-5H-benzocyclohepten-5-yl)oxy)-, Hydrochloride
Stepwise Synthetic Procedure
Step 1: Synthesis of 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-ol Intermediate
- Starting from 2-hydroxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-one, reduction or selective functionalization is performed to yield the corresponding hydroxy derivative.
- This intermediate provides the phenolic hydroxyl group necessary for subsequent ether formation.
Step 2: Formation of the Ether Linkage
- The phenolic hydroxyl group of the tetrahydrobenzocycloheptene intermediate is reacted with a suitable 2-chloroethylamine derivative or its equivalent under basic conditions to form the ether bond.
- Typical conditions involve stirring in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like sodium hydride or sodium ethoxide to facilitate nucleophilic substitution.
Step 3: Introduction of the Dimethylamino Group
- The amino group is methylated using methylating agents such as formaldehyde and formic acid (Eschweiler–Clarke methylation) or via direct alkylation with methyl iodide under controlled conditions.
- This step converts the primary or secondary amine to the N,N-dimethylamino moiety, which is crucial for the final compound’s pharmacological properties.
Step 4: Formation of the Hydrochloride Salt
Representative Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reduction / Hydroxylation | NaBH4 in ethanol, room temperature | 70-85 | Produces hydroxybenzocycloheptene |
| 2 | Ether formation (nucleophilic substitution) | 2-chloroethylamine, NaH, THF, 0-25 °C | 60-75 | Requires anhydrous conditions |
| 3 | N,N-Dimethylation | Formaldehyde, formic acid, reflux | 80-90 | Eschweiler–Clarke methylation preferred |
| 4 | Salt formation | HCl in ethanol, 0-5 °C | >95 | Precipitates hydrochloride salt |
Analytical Characterization Supporting Preparation
- Thin Layer Chromatography (TLC): Used to monitor reaction progress, with typical Rf values ranging from 0.13 to 0.29 depending on solvent systems (e.g., dichloromethane/hexanes).
- Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms molecular ion peaks corresponding to the protonated molecule, e.g., (M + H)+ at m/z 269.81 for the target compound.
- Nuclear Magnetic Resonance (NMR): ^1H NMR spectra show characteristic multiplets for the tetrahydrobenzocycloheptene ring protons and singlets for the N,N-dimethyl groups, confirming structure integrity.
Research Findings and Notes on Synthetic Challenges
- The ether bond formation step requires careful control to avoid side reactions such as elimination or over-alkylation.
- Methylation of the amine must be controlled to prevent quaternary ammonium salt formation, which would alter the compound’s properties.
- Purification typically involves flash chromatography using silica gel with gradient elution from non-polar to moderately polar solvents.
- Formation of the hydrochloride salt improves compound stability, facilitating handling and storage for research use.
Summary Table of Preparation Method
| Preparation Stage | Key Reagents/Conditions | Purpose | Critical Parameters |
|---|---|---|---|
| Hydroxy Intermediate Synthesis | NaBH4 reduction | Generate phenolic hydroxyl | Temperature control, purity |
| Ether Linkage Formation | 2-chloroethylamine, NaH, THF | Form ether bond | Anhydrous environment, base |
| N,N-Dimethylation | Formaldehyde, formic acid | Introduce dimethylamino group | Reflux time, stoichiometry |
| Hydrochloride Salt Formation | HCl in ethanol | Salt precipitation | Temperature, solvent choice |
Chemical Reactions Analysis
Types of Reactions
Ethanamine, N,N-dimethyl-2-((6,7,8,9-tetrahydro-5H-benzocyclohepten-5-yl)oxy)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve specific solvents and temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction may yield amines or hydrocarbons.
Scientific Research Applications
Research indicates that Ethanamine, N,N-dimethyl-2-((6,7,8,9-tetrahydro-5H-benzocyclohepten-5-yl)oxy)-, hydrochloride exhibits significant biological activity. It is particularly studied for its interactions with biological systems, including:
- Enzyme Interaction : The compound may modulate the activity of specific enzymes, influencing metabolic pathways.
- Receptor Binding : It has potential to bind to certain receptors, which could alter physiological processes and cellular signaling pathways.
Research Applications
-
Pharmacological Research :
- Due to its interaction with enzymes and receptors, this compound is of interest in pharmacological studies aimed at understanding drug mechanisms and developing new therapeutic agents.
-
Neuroscience Studies :
- Its structural similarities with neurotransmitters suggest potential applications in studying neurological disorders and drug effects on brain function.
-
Chemical Biology :
- The compound can be utilized in chemical biology for probing biological mechanisms through targeted interactions with biomolecules.
-
Synthetic Chemistry :
- As a versatile building block in organic synthesis, it can serve as a precursor for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of Ethanamine, N,N-dimethyl-2-((6,7,8,9-tetrahydro-5H-benzocyclohepten-5-yl)oxy)-, hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several pharmacologically active amines. Below is a detailed comparison based on molecular structure, physicochemical properties, and biological activity:
Table 1: Structural and Pharmacological Comparison
Key Observations :
Structural Variations :
- The benzocycloheptenyl ether in the target compound distinguishes it from analogs with simpler aromatic substituents (e.g., diphenylmethoxy in Diphenhydramine or benzodioxol in 3,4-methylenedioxyphenethylamine). This larger fused ring system may influence receptor binding kinetics and metabolic stability .
- Salt Forms : Hydrochloride salts are common among these compounds, enhancing bioavailability. Orphenadrine uses a citrate salt for extended release , while others like RS-17053 prioritize hydrochloride for rapid absorption .
Pharmacological Profiles: Antihistaminic Activity: Diphenhydramine and Dimetindene derivatives (e.g., N,N-dimethyl-2-(3-phenyl-1H-inden-2-yl)ethanamine) act via H1 receptor antagonism. The target compound’s benzocycloheptenyl group may confer similar activity but with altered potency or selectivity . CNS Modulation: Orphenadrine and RS-17053 target muscarinic and adrenergic receptors, respectively.
Structural similarities to Dimetindene impurities highlight the need for rigorous purity profiling in pharmaceutical formulations .
Research Findings and Data Gaps
- In Vitro Studies: RS-17053 demonstrates nanomolar affinity for α1A-adrenoceptors (pKi 9.1–9.9), but the target compound’s receptor affinity remains unstudied .
- Clinical Data : Orphenadrine and Diphenhydramine have well-established safety profiles, whereas the target compound’s toxicity and efficacy require further investigation .
- Synthetic Challenges : The benzocycloheptenyl moiety may complicate synthesis compared to simpler aromatic systems, necessitating advanced cyclization techniques .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?
- Methodological Answer : The synthesis can be optimized using a Wittig reaction with 4-carboxybutyl triphenyl phosphonium bromide, as demonstrated in benzosuberone derivatives . Key factors include:
- Reaction Conditions : Use anhydrous solvents (e.g., THF) under inert gas to prevent hydrolysis of the Wittig salt.
- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates.
- Salt Formation : Hydrochloride salt formation via HCl gas bubbling in diethyl ether to enhance crystallinity and stability .
Monitor reaction progress via TLC and characterize intermediates using NMR (¹H, ¹³C) to confirm structural fidelity.
Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Compare chemical shifts of the benzocycloheptenyloxy group (δ ~6.5–7.5 ppm for aromatic protons) and dimethylamino moiety (δ ~2.2–2.5 ppm for N-CH₃) with analogous compounds .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with chlorine in the hydrochloride salt .
- Chromatography :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (e.g., acetonitrile/0.1% TFA) to assess purity (>98%) and identify impurities (e.g., unreacted starting materials) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereochemical configuration of the benzocycloheptenyloxy substituent?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for determining absolute stereochemistry:
- Crystallization : Grow crystals via slow evaporation in ethanol/water mixtures at 4°C.
- Data Collection : Use a Bruker APEX2 diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 173 K to minimize thermal motion artifacts .
- Refinement : Software suites (e.g., SHELX) refine bond lengths (mean C–C: 1.54 Å) and angles, confirming the bicyclic system’s planarity and substituent orientation .
Compare experimental data with computational models (DFT-optimized structures) to validate conformational preferences.
Q. What strategies are effective in resolving contradictions in biological activity data across different assay models (e.g., anti-inflammatory vs. CNS effects)?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., RAW264.7 for anti-inflammatory assays) and positive controls (e.g., indomethacin).
- Metabolic Stability Testing : Evaluate hepatic microsomal stability (e.g., rat liver microsomes) to identify pharmacokinetic variability .
- Structural Analogs : Synthesize derivatives with modified substituents (e.g., replacing the benzocycloheptenyloxy group with benzosuberone) to isolate pharmacophore contributions .
- Dose-Response Analysis : Perform IC₅₀/EC₅₀ studies to distinguish target-specific effects from off-target interactions.
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity for serotonin receptors?
- Methodological Answer :
- Analog Synthesis : Modify the dimethylamino group (e.g., N-ethyl or N-cyclopropyl substitutions) and benzocycloheptenyloxy linker length .
- In Vitro Binding Assays : Screen against 5-HT₂A/2C receptors using radioligand displacement (³H-ketanserin) to quantify Ki values .
- Computational Docking : Use Schrödinger Suite to model interactions with receptor binding pockets (e.g., hydrophobic interactions with Phe340 in 5-HT₂A).
- Selectivity Profiling : Test against off-target receptors (e.g., dopamine D₂, adrenergic α₁) to minimize polypharmacology .
Data Contradiction Analysis
Q. How should researchers address discrepancies in purity assessments between HPLC and elemental analysis?
- Methodological Answer :
- HPLC-MS Coupling : Identify co-eluting impurities undetected by UV (e.g., hydrochloride counterion variants) .
- Elemental Analysis : Calculate %C/%N deviations (>0.4% suggests contamination; e.g., residual solvent or salt byproducts).
- Thermogravimetric Analysis (TGA) : Detect volatile impurities (e.g., water, solvents) contributing to mass loss before decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
